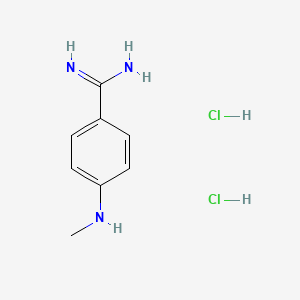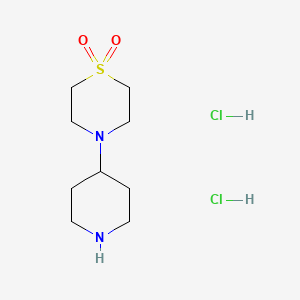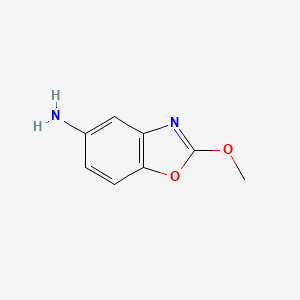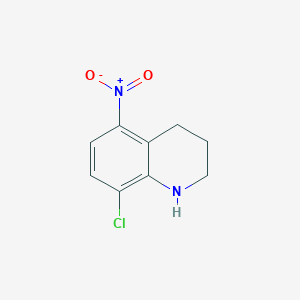![molecular formula C7H5FN2 B1457421 7-Fluoro-1H-pyrrolo[3,2-B]pyridine CAS No. 1261885-84-0](/img/structure/B1457421.png)
7-Fluoro-1H-pyrrolo[3,2-B]pyridine
概要
説明
7-Fluoro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 1190315-04-8. It has a molecular weight of 136.13 and its IUPAC name is 7-fluoro-1H-pyrrolo[3,2-c]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies. For instance, one study reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . Another study reported the functionalization at the 3-position of 7-azaindole, leading to the synthesis of 3,3′-selenobis[1H-pyrrolo[2,3-b]pyridine] and the corresponding 3,3′-thio compound .Molecular Structure Analysis
The molecular structure of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a fluorine atom at the 7-position . The InChI code for this compound is 1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .科学的研究の応用
Organic Synthesis Methodologies
A study by Thibault et al. (2003) introduces two routes for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine, showcasing regioselective fluorination techniques that are foundational for further chemical syntheses involving pyrrolopyridine derivatives (Thibault, L’Heureux, Bhide, & Ruel, 2003).
Fluorescent Chemosensors
Maity et al. (2018) synthesized pyrrolo[3,4-c]pyridine-based fluorophores, demonstrating their utility as high-selectivity chemosensors for Fe3+/Fe2+ cations, with applications in living cell imaging, highlighting the potential of these compounds in biological and chemical sensing applications (Maity, Naskar, Goswami, Prodhan, T. Chaudhuri, K. Chaudhuri, & Mukhopadhyay, 2018).
Pharmaceutical Intermediates
Wang et al. (2006) described a practical synthesis of a pharmaceutical intermediate, showcasing the preparation's intricacies and its relevance in drug development processes (Wang, Zhi, Baum, Chen, Crockett, Huang, Eisenberg, Ng, Larsen, Martinelli, & Reider, 2006).
c-Met Inhibitors
Liu et al. (2016) explored the design, synthesis, and biological evaluation of pyrrolopyridine derivatives as c-Met inhibitors, contributing to cancer therapy research by identifying compounds with potent kinase inhibition and cell growth inhibitory activities (Liu, Wang, Huang, Ji, Fan, Li, Cheng, & Tian, 2016).
Material Sciences
Zhou et al. (2019) utilized an electron-rich pyrrolo[3,2-b]pyrrole moiety in organic light-emitting diodes (OLEDs), indicating the material's promising application in enhancing electronic devices' performance (Zhou, Zhang, Ye, Liu, Wang, Yuan, Du, Zhang, Zheng, & Zhang, 2019).
Safety and Hazards
The safety information for 7-Fluoro-1H-pyrrolo[3,2-c]pyridine indicates that it may be harmful if swallowed (H302) and may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
将来の方向性
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 7-Fluoro-1H-pyrrolo[3,2-c]pyridine, as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research may focus on optimizing these compounds to improve their potency, selectivity, and pharmacokinetic properties.
作用機序
Target of Action
It is known that pyrrolopyrazine derivatives, which include 7-fluoro-1h-pyrrolo[3,2-b]pyridine, have shown potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of fgfrs . This inhibition could potentially occur through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which are necessary steps for the activation of downstream signaling .
Biochemical Pathways
Fgfrs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Therefore, it can be inferred that this compound, through its potential inhibitory action on FGFRs, could affect these pathways.
Result of Action
It is known that the inhibition of fgfrs can lead to the prevention of cell proliferation and migration, which could potentially have anti-cancer effects .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .
特性
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBBXUMHNZATJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)


![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1457349.png)
![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)

![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)




